![molecular formula C11H13BrO2S B1400943 Ethyl 2-(3-bromophenyl)sulfanylpropanoate CAS No. 1341335-88-3](/img/structure/B1400943.png)
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-bromophenyl)sulfanylpropanoate is C12H13BrO2S. The compound is part of the thiophene family.Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-(3-bromophenyl)sulfanylpropanoate is C12H13BrO2S. Its molecular weight is 289.19 .Scientific Research Applications
Cyclisation in Heterocycle Synthesis
Ethyl 2-(3-bromophenyl)sulfanylpropanoate is utilized as a building block in radical cyclisation reactions. For instance, it is used in the synthesis of tri- and tetra-cyclic heterocycles by cyclising onto azoles. This process involves alkylation of azoles (like imidazoles, pyrroles, indoles, and pyrazoles) for synthesizing the radical precursors, which then undergo intramolecular homolytic aromatic substitution to yield new 6-membered rings attached to the azoles (Allin et al., 2005).
Synthesis of Thiazolidinones
In the stereocomplementary synthesis of thiazolidinones, compounds like Ethyl 2-(3-bromophenyl)sulfanylpropanoate play a crucial role. For example, it is used in cyclo-condensation processes to synthesize cis- and trans-2-(p-bromophenyl)-5-methylthiazolidin-4-ones. These heterocyclic compounds, containing sulfur and nitrogen, demonstrate significant utility in chemistry (Sasaki, Nakatsuji, & Tanabe, 2018).
Biological Activity of Pyrazoline Derivatives
Ethyl 2-(3-bromophenyl)sulfanylpropanoate is also integral in the synthesis of pyrazoline derivatives, which show potential as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. These derivatives have been synthesized and evaluated for their effectiveness in inhibiting these enzymes, indicating potential therapeutic applications (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).
X-Ray Crystallography Studies
The compound has been studied using X-ray crystallography to understand its molecular and crystal structures. This type of analysis is crucial for comprehending the spatial arrangement of molecules and how it affects their chemical behavior and interactions (Murtaza, Kausar, Abbas, Tahir, & Zulfiqar, 2012).
Synthesis of Benzofuran Derivatives
Ethyl 2-(3-bromophenyl)sulfanylpropanoate is used in the synthesis of benzofuran derivatives. These compounds are of interest due to their potential pharmaceutical properties, and the synthesis involves hydrolysis processes (Choi, Seo, Son, & Lee, 2007).
Peptide Synthesis
In peptide synthesis, Ethyl 2-(3-bromophenyl)sulfanylpropanoate can be utilized for carboxyl-group protection. This use demonstrates the compound's versatility in different areas of organic synthesis, especially in the creation of complex biological molecules like peptides (Amaral, 1969).
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZVMRKEZMUWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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